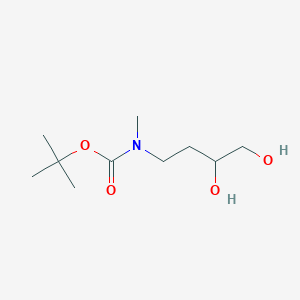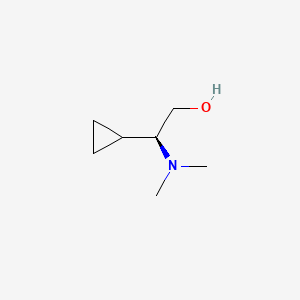
(2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol is an organic compound characterized by the presence of a cyclopropyl group, a dimethylamino group, and an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol typically involves the following steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by a dimethylamino group.
Formation of the Ethan-1-ol Backbone: This can be achieved through various methods, including reduction of carbonyl compounds or hydrolysis of esters.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-efficiency, yield, and scalability. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of cyclopropyl and dimethylamino groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The presence of the dimethylamino group suggests potential activity as a central nervous system agent.
Industry
In industry, this compound may be used in the production of specialty chemicals, including agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of (2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, while the cyclopropyl group may influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-cyclopropyl-2-(methylamino)ethan-1-ol
- (2S)-2-cyclopropyl-2-(ethylamino)ethan-1-ol
- (2S)-2-cyclopropyl-2-(dimethylamino)propan-1-ol
Uniqueness
(2S)-2-cyclopropyl-2-(dimethylamino)ethan-1-ol is unique due to the specific combination of its functional groups. The presence of both a cyclopropyl group and a dimethylamino group on an ethan-1-ol backbone provides distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(2S)-2-cyclopropyl-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C7H15NO/c1-8(2)7(5-9)6-3-4-6/h6-7,9H,3-5H2,1-2H3/t7-/m1/s1 |
InChI Key |
QTIKSWDSUGEXTL-SSDOTTSWSA-N |
Isomeric SMILES |
CN(C)[C@H](CO)C1CC1 |
Canonical SMILES |
CN(C)C(CO)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride](/img/structure/B13457619.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457625.png)
![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13457631.png)
![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)
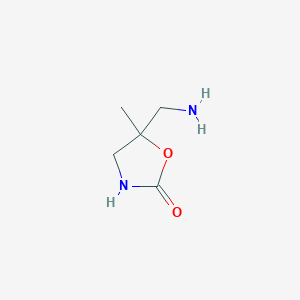

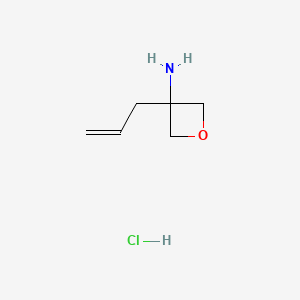
![(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457653.png)
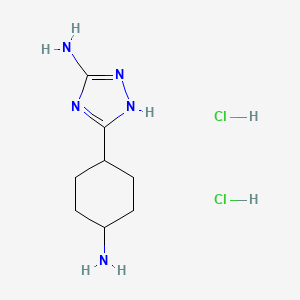
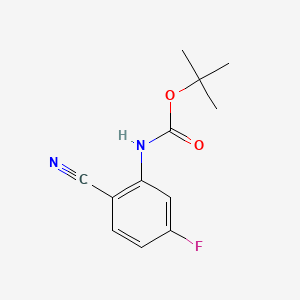
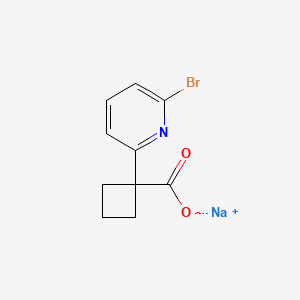
![Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate](/img/structure/B13457673.png)
